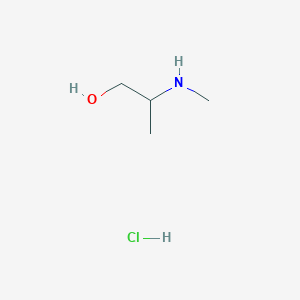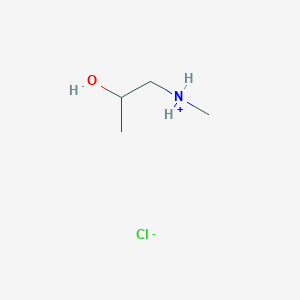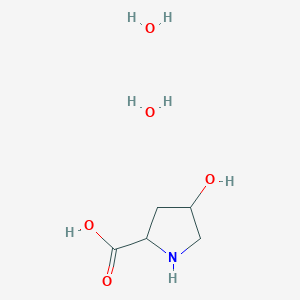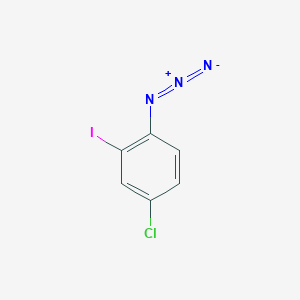
1-Azido-4-chloro-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-4-chloro-2-iodobenzene is an organic compound with the molecular formula C6H3ClIN3 It is a derivative of benzene, where the benzene ring is substituted with azido, chloro, and iodo groups
Méthodes De Préparation
The synthesis of 1-Azido-4-chloro-2-iodobenzene typically involves the azidation of 4-chloro-2-iodoaniline. One common method includes the reaction of 4-chloro-2-iodoaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield this compound . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Analyse Des Réactions Chimiques
1-Azido-4-chloro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen sulfide or phosphines.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, forming nitrenes under certain conditions.
Common reagents and conditions used in these reactions include sodium azide for azidation, reducing agents like hydrogen sulfide for reduction, and oxidizing agents for oxidation reactions. Major products formed from these reactions include triazoles, amines, and nitrenes.
Applications De Recherche Scientifique
1-Azido-4-chloro-2-iodobenzene has several applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism by which 1-Azido-4-chloro-2-iodobenzene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are important in click chemistry. The chloro and iodo groups can participate in substitution reactions, allowing for further functionalization of the compound .
Comparaison Avec Des Composés Similaires
1-Azido-4-chloro-2-iodobenzene can be compared with other similar compounds such as:
1-Azido-2-chloro-4-iodobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
1-Chloro-2-iodobenzene: Lacks the azido group, making it less reactive in certain types of reactions.
4-Azido-1-chloro-2-iodobenzene: Another isomer with different substitution pattern, affecting its chemical properties and uses.
The uniqueness of this compound lies in its combination of azido, chloro, and iodo groups, which provide a versatile platform for various chemical transformations and applications.
Propriétés
IUPAC Name |
1-azido-4-chloro-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHSVZIIUAMSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
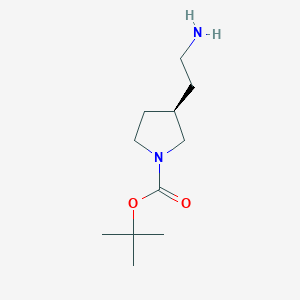
![4-[(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenyl 2,2,2-triphenylacetate](/img/structure/B8057117.png)
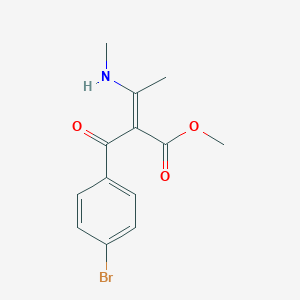
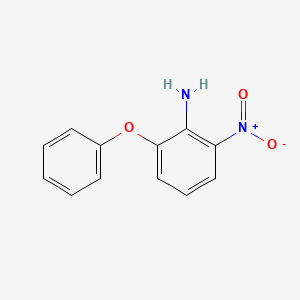
![2-Methyl-n-(3-methyl-1h-pyrazol-5-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B8057156.png)
![{[(2,2-Dimethylhydrazino)carbonothioyl]thio}acetic acid](/img/structure/B8057163.png)
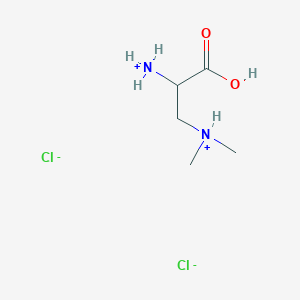
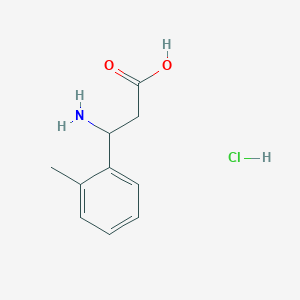
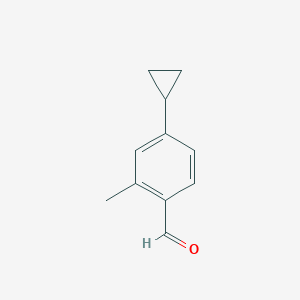
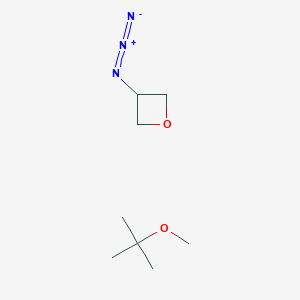
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-D-asparagine](/img/structure/B8057204.png)
